(S)-(+)-2-Nonyl isocyanate
Description
Contextualization within the Field of Isocyanate Chemistry
The isocyanate group, with the formula R−N=C=O, is a highly reactive functional group in organic chemistry. wikipedia.org Isocyanates are electrophiles, making them highly susceptible to reaction with a variety of nucleophiles such as alcohols, amines, and water. wikipedia.org This reactivity is the foundation for their wide utility in chemical synthesis.
Aliphatic monoisocyanates are organic compounds where the isocyanate group is attached to a non-aromatic carbon chain. wikipedia.org These compounds are versatile intermediates in a multitude of chemical transformations. google.com Their primary mode of reaction involves the addition of a nucleophile to the central carbon atom of the isocyanate group. For instance, their reaction with alcohols yields carbamates (urethanes), while their reaction with amines produces ureas. wikipedia.org
These fundamental reactions are pivotal in the synthesis of a wide array of organic molecules and polymers. erapol.com.au Aliphatic diisocyanates, which possess two isocyanate groups, are key monomers in the production of polyurethanes, a versatile class of polymers with applications ranging from foams to coatings and elastomers. wikipedia.orgerapol.com.au Monoisocyanates, such as (S)-(+)-2-Nonyl isocyanate, are valuable for introducing specific functionalities into a molecule and for creating more complex chemical structures. They can be used to modify the surface of materials, such as cellulose, to alter their properties.
The synthesis of aliphatic isocyanates is commonly achieved through the phosgenation of primary amines. wikipedia.org However, due to the hazardous nature of phosgene (B1210022), alternative and safer synthetic routes are an active area of research, including methods based on the Curtius rearrangement. google.comrsc.org
Table 1: General Properties and Reactivity of Aliphatic Monoisocyanates
| Property | Description |
| Functional Group | -N=C=O |
| Reactivity | Electrophilic, reacts with nucleophiles (alcohols, amines, water). wikipedia.org |
| Common Reactions | Formation of urethanes (with alcohols), ureas (with amines). wikipedia.org |
| Primary Synthetic Use | Intermediates in organic synthesis, building blocks for polymers. google.com |
| Common Synthesis Method | Phosgenation of primary amines. wikipedia.org |
Significance of Chirality in Isocyanate Derivatives
Chirality, the property of a molecule being non-superimposable on its mirror image, is of paramount importance in modern chemistry, particularly in the synthesis of pharmaceuticals and advanced materials. york.ac.uk When an isocyanate, such as this compound, is chiral, it can be used to introduce a specific stereocenter into a new molecule. This is a cornerstone of asymmetric synthesis, which aims to produce a single enantiomer of a chiral product. york.ac.uk
The use of chiral isocyanates allows for the creation of optically active products with specific biological activities or material properties. murdoch.edu.aunih.gov For example, chiral ureas, synthesized from chiral isocyanates, are important structural motifs in many therapeutic agents and are used as organocatalysts and chiral auxiliaries. nih.gov The stereochemistry of the isocyanate directly influences the stereochemical outcome of the reaction, making it a powerful tool for controlling the three-dimensional structure of the final product.
The development of homochiral isocyanates has been a significant advancement, providing reagents for the enantioselective synthesis of complex molecules. murdoch.edu.au These chiral building blocks are crucial in the construction of molecules with multiple stereocenters, a common feature in natural products and complex pharmaceuticals. mdpi.combeilstein-journals.org
Table 2: Importance of Chirality in Isocyanate Chemistry
| Aspect | Significance |
| Asymmetric Synthesis | Enables the synthesis of single enantiomers of chiral molecules. york.ac.uk |
| Pharmaceuticals | Chiral isocyanates are used to create drugs with specific stereochemistry, which is often linked to therapeutic activity. nih.gov |
| Materials Science | Used to produce chiral polymers with unique optical and physical properties. numberanalytics.comacs.org |
| Organocatalysis | Chiral ureas derived from chiral isocyanates can act as catalysts in asymmetric reactions. nih.gov |
Research Frontiers and Emerging Directions for Chiral Aliphatic Isocyanates
The field of chiral aliphatic isocyanates is continually evolving, with researchers exploring new synthetic methodologies and applications. A significant area of research is the development of novel catalytic methods for the enantioselective synthesis of these compounds. This includes the use of organocatalysis to promote the formation of chiral products with high enantiomeric excess. nih.gov
Another exciting frontier is the use of chiral isocyanates in the synthesis of advanced materials. The incorporation of chiral units into polymer backbones can lead to materials with unique chiroptical properties, which are of interest for applications in optics and electronics. acs.org The synthesis of chiral polyurethanes, for instance, is an area of active investigation, with the potential to create novel biodegradable and functional polymers. researchgate.net
Furthermore, the drive towards more sustainable and environmentally friendly chemical processes is influencing research in this area. mdpi.comresearchgate.netresearchgate.net There is a growing interest in developing "non-isocyanate" routes to polyurethanes to avoid the use of toxic phosgene. researchgate.netmdpi.com However, the unique reactivity of the isocyanate group ensures that research into the synthesis and application of chiral isocyanates like this compound will remain a vibrant and important area of chemical science. The development of efficient and selective methods to create and utilize these chiral building blocks will continue to push the boundaries of what is possible in the synthesis of complex molecules and functional materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-isocyanatononane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-3-4-5-6-7-8-10(2)11-9-12/h10H,3-8H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXMYHDVDLZHAG-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H](C)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313523 | |
| Record name | (2S)-2-Isocyanatononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745783-85-1 | |
| Record name | (2S)-2-Isocyanatononane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-Isocyanatononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms and Reactivity Profiles of S + 2 Nonyl Isocyanate
Fundamental Reactivity with Nucleophilic Reagents
Isocyanates are electrophilic and readily react with a range of nucleophiles, including alcohols, amines, and water. wikipedia.org The general mechanism involves the nucleophilic attack on the carbonyl carbon of the isocyanate group.
Urethane (B1682113) Formation with Alcohols: Kinetics and Stereochemistry
The reaction of an isocyanate with an alcohol yields a urethane (carbamate). wikipedia.org This reaction is a cornerstone of polyurethane chemistry. l-i.co.uk
Kinetics: The reaction between an isocyanate and an alcohol is typically exothermic. l-i.co.uk The kinetics of this reaction can be complex and are often influenced by factors such as the presence of catalysts and the stoichiometry of the reactants. For instance, the reaction between phenyl isocyanate and an alcohol can follow second-order kinetics at a stoichiometric ratio, but deviations may occur at later stages due to autocatalysis by the urethane product. mdpi.com When one reactant is in significant excess, the reaction may exhibit pseudo-first-order kinetics in the initial phase. mdpi.com The reactivity of alcohols with isocyanates generally follows the order: primary > secondary > tertiary, primarily due to increasing steric hindrance. poliuretanos.net
Stereochemistry: When a chiral isocyanate like (S)-(+)-2-Nonyl isocyanate reacts with a nucleophile, the stereochemistry of the product is of significant interest. In reactions proceeding through an SN2 mechanism, a backside attack by the nucleophile typically leads to an inversion of the stereochemical configuration at the chiral center. libretexts.org Therefore, if this compound reacts with an alcohol via a classic SN2 pathway, the resulting urethane would be expected to have the (R) configuration. However, the specific reaction conditions and the nature of the substrate and nucleophile can influence the stereochemical outcome.
Urea (B33335) and Biuret Formation with Amines: Mechanistic Insights
Isocyanates react readily with primary and secondary amines to form substituted ureas. wikipedia.orgcommonorganicchemistry.com This reaction is generally very fast and often does not require a catalyst. poliuretanos.net
Urea Formation: The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate. Aliphatic amines are typically more reactive than aromatic amines due to their higher basicity, assuming no significant steric hindrance. poliuretanos.net The reaction of this compound with an amine would proceed via a similar nucleophilic addition mechanism.
Biuret Formation: Further reaction can occur between the newly formed urea and another molecule of isocyanate. The N-H proton of the urea can be abstracted, and the resulting nucleophile attacks a second isocyanate molecule to form a biuret. wikipedia.org This subsequent reaction generally requires more forcing conditions, such as elevated temperatures. researchgate.net The formation of biurets can lead to cross-linking in polymer synthesis. google.com
Reaction with Water and Carbon Dioxide Evolution
The reaction of isocyanates with water is a critical process, particularly in the production of polyurethane foams. wikipedia.orgfrontiersin.org
Mechanism: The initial reaction between an isocyanate and water forms an unstable carbamic acid intermediate. wikipedia.orgl-i.co.uk This carbamic acid then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgresearchgate.net The evolved CO2 acts as a blowing agent in foam production. wikipedia.orgosti.gov The amine generated in this process can then react with another isocyanate molecule to form a urea linkage. researchgate.net This two-step reaction ultimately consumes two isocyanate molecules for every molecule of water.
Cycloaddition and Oligomerization Phenomena
Isocyanates can participate in cycloaddition reactions with various unsaturated compounds and can also react with themselves to form oligomers.
Formation of Heterocyclic Structures (e.g., Triazinedione)
Isocyanates are precursors to a variety of heterocyclic compounds. One notable example is the formation of triazinedione structures. This can occur through the reaction of isocyanates with compounds containing C=N double bonds, such as imines. rsc.org The reaction of two moles of an isocyanate with one mole of an imine can lead to the formation of a six-membered triazinedione ring. rsc.org These reactions are often exothermic and may be carried out at reduced temperatures to control the formation of side products. rsc.org Ugi-type multicomponent reactions involving nitrile imines, isocyanides, and isocyanates have also been shown to produce 1,2,4-triazinedione derivatives. rsc.orgresearchmap.jp
Stereoselective [2+2] Cycloadditions Involving Chiral Isocyanates
The [2+2] cycloaddition of isocyanates with alkenes is a valuable method for the synthesis of β-lactam rings. ingentaconnect.com The feasibility of this reaction is dependent on the electrophilicity of the isocyanate and the nucleophilicity of the alkene. ingentaconnect.com Highly electrophilic isocyanates, such as chlorosulfonyl isocyanate, can react even with simple alkenes. ingentaconnect.com
Stereoselectivity: When chiral isocyanates or chiral alkenes are used, these cycloadditions can proceed with high stereoselectivity. ingentaconnect.comresearchgate.net For example, the cycloaddition of chlorosulfonyl isocyanate to chiral vinyl ethers can afford azetidin-2-ones with excellent control of the configuration at the C-4 position of the β-lactam ring. researchgate.netrsc.org The stereochemical outcome is often sterically controlled, and in many cases, high levels of asymmetric induction are observed. ingentaconnect.com Rhodium-catalyzed asymmetric [2+2+2] cycloadditions of alkenyl isocyanates with terminal alkynes have also been developed, leading to the formation of enantioenriched indolizidine and quinolizidine (B1214090) scaffolds. mountainscholar.orgacs.org The choice of chiral ligands, such as phosphoramidites, is crucial for achieving high enantioselectivity. mountainscholar.orgacs.org
Catalytic Influences on Isocyanate Reactivity
The reactivity of the isocyanate group is highly susceptible to catalysis, which can significantly accelerate reaction rates and influence the distribution of products. Various types of catalysts are employed to control the reactions of isocyanates, each operating through distinct mechanistic pathways.
Base catalysis is a cornerstone of isocyanate chemistry, particularly in reactions with nucleophiles like alcohols to form urethanes. The mechanisms of base-catalyzed reactions can be broadly categorized into three fundamental pathways, depending on the nature of the reactants and the catalyst. rsc.org
Anionic Mechanism: This pathway is favored with acidic nucleophiles (like phenols) and strong bases. The base deprotonates the nucleophile to form a highly reactive anion, which then attacks the isocyanate. rsc.org This mechanism is generally not sensitive to steric hindrance from the catalyst. rsc.org
Concerted Mechanism: For nucleophiles of moderate acidity, such as common alcohols, a concerted mechanism is often proposed. rsc.org In this single-step process, the proton transfer from the alcohol to the base and the nucleophilic attack on the isocyanate occur simultaneously. This pathway is susceptible to steric hindrance from both the nucleophile and the catalyst. rsc.org
Stepwise Mechanism: With less acidic but more nucleophilic reactants like amines, a stepwise mechanism is likely. The nucleophile first adds directly to the isocyanate, followed by a base-catalyzed proton transfer from the resulting adduct. rsc.org Like the concerted mechanism, this pathway is also affected by steric factors. rsc.org
The choice of base catalyst can also lead to the anionic polymerization of isocyanates, a process that can yield high molecular weight polymers with controlled architectures. acs.orgrsc.org For instance, sodium diphenylamide has been used as an initiator for the living anionic polymerization of n-hexyl isocyanate. acs.org
Transition metal catalysts offer a versatile platform for a wide range of isocyanate transformations, including insertions, cyclizations, and polymerization reactions. sioc-journal.cnresearchgate.net These catalysts can activate C-H bonds, enabling their addition to the isocyanate group, a process that is difficult to achieve through other means. nih.gov For example, rhodium(III) complexes have been shown to catalyze the amidation of aryl and alkenyl C-H bonds with isocyanates. nih.gov
Palladium catalysts are also effective in promoting the hydroamination of isocyanates. researchgate.net Furthermore, transition metal-catalyzed carbene and nitrene transfer to isocyanides can produce a variety of heteroallenes. rsc.org The specific metal and its ligand environment play a crucial role in determining the outcome and selectivity of the reaction. Recent research has also explored the use of non-precious metal complexes, such as those of aluminum, magnesium, and zinc, for the catalytic reduction of isocyanates. rsc.org
In the absence of an external catalyst, the formation of urethanes from isocyanates and alcohols can exhibit self-catalysis. Both the alcohol and the isocyanate can participate in accelerating the reaction. uni-miskolc.hu The alcohol can act as a proton shuttle, facilitating the transfer of a proton from one alcohol molecule to the nitrogen of the isocyanate as another alcohol molecule attacks the carbonyl carbon. This is often described as an alcohol-catalyzed route. uni-miskolc.hu
Conversely, an isocyanate-catalyzed pathway has also been proposed, where one isocyanate molecule facilitates the reaction of another isocyanate molecule with an alcohol. uni-miskolc.hu This can occur through the formation of a transient complex. The relative contribution of these self-catalytic pathways can depend on the reaction conditions, such as the concentration of the reactants. For instance, at high alcohol concentrations, the alcohol-catalyzed pathway may dominate. kuleuven.be Imidazole-based systems have also been shown to exhibit self-catalysis in their reaction with isocyanates. acs.org
Transition Metal-Catalyzed Transformations
Structure-Reactivity Relationships in Chiral Aliphatic Isocyanates
The reactivity of isocyanates is intrinsically linked to their molecular structure. Factors such as steric hindrance and the electronic nature of the substituents on the isocyanate play a significant role in determining the rates of their reactions.
The rate of reaction of an isocyanate is highly dependent on the steric bulk around the NCO group. Bulky substituents near the reaction center can hinder the approach of nucleophiles, thereby reducing the reaction rate. poliuretanos.net This is a general principle that applies to both aliphatic and aromatic isocyanates. For instance, the reactivity of diisocyanates can be influenced by the position of the NCO groups; an ortho substituent on an aromatic ring can significantly decrease the reactivity of the adjacent isocyanate group. poliuretanos.net In the case of this compound, the secondary nature of the isocyanate group, being attached to a chiral center, introduces a degree of steric hindrance compared to a primary isocyanate.
Electronic effects also exert a strong influence on isocyanate reactivity. Electron-withdrawing groups attached to the isocyanate increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. rsc.org Conversely, electron-donating groups decrease the reactivity. rsc.org Aliphatic isocyanates, such as this compound, are generally less reactive than aromatic isocyanates because the alkyl chain is an electron-donating group. semanticscholar.orgresearchgate.net The Hammett equation has been used to quantify the effect of substituents on the reaction rates of aryl isocyanates. acs.orgnasa.gov
Advanced Polymerization Chemistry Involving S + 2 Nonyl Isocyanate and Analogous Monoisocyanates
Homopolymerization of Monoisocyanates
The homopolymerization of monoisocyanates can be achieved through various mechanisms, with coordination polymerization being a key method for producing well-defined polymers. scribd.com This approach offers control over molecular weight and molecular weight distribution, which is often challenging with conventional anionic polymerization due to side reactions. researchgate.net
Coordination polymerization of isocyanates, particularly using organotitanium(IV) catalysts such as half-titanocene complexes, proceeds via a controlled insertion mechanism. nih.govresearchgate.net The process was pioneered by Novak, who demonstrated that half-titanocene complexes bearing an alkoxide ligand are effective initiators. nih.gov
The polymerization is initiated by the insertion of the isocyanate monomer into the titanium-alkoxide or titanium-amide bond of the initiator complex. The propagation step involves the successive insertion of monomer molecules into the titanium-nitrogen bond of the growing polymer chain. This controlled, living polymerization allows for the synthesis of polymers with narrow molecular weight distributions (polydispersity index, PDI, often between 1.05 and 1.2) and predictable molecular weights based on the monomer-to-initiator ratio. researchgate.net The activity of these organotitanium catalysts can be influenced by the steric bulk and electronic properties of the ligands attached to the metal center. researchgate.net For instance, the polymerization of n-hexyl isocyanate using various organotitanium(IV) compounds was found to be first-order in both monomer and catalyst concentration. researchgate.net
The use of optically active initiators is crucial for achieving stereocontrolled polymerization of both chiral and achiral isocyanates. dntb.gov.uaresearcher.life When an achiral isocyanate is polymerized with a chiral initiator, the resulting polymer can exhibit significant optical activity. researchgate.net This phenomenon arises because the chiral initiator at the chain end forces the polymer backbone to adopt a prevailing helical screw sense (either left- or right-handed). researchgate.netrsc.org This is often referred to as the "sergeant-and-soldier" principle, where the chiral initiator acts as the "sergeant," dictating the helicity of the achiral monomer units (the "soldiers"). rsc.org
In the case of a chiral monomer like (S)-(+)-2-Nonyl isocyanate, a chiral initiator, such as the complex [CpTiCl₂(O-(S)-2-Bu)], can enhance the stereoselectivity of the polymerization. uoa.gr The initiator can selectively polymerize one enantiomer over the other or promote the formation of a highly regular helical structure. The resulting polymer's optical activity is a combination of the contributions from the chiral side chains and the helical backbone. Studies on other chiral isocyanates have shown that the optical rotation of the polymer increases with the incorporation of the chiral monomer. tandfonline.com The choice of initiator system can significantly impact the final polymer's conformation and chiroptical properties. tandfonline.com
Mechanism of Coordination Polymerization
Copolymerization Strategies
Copolymerization expands the range of properties achievable with polyisocyanates by combining different monomer units into a single polymer chain. This allows for the tuning of thermal stability, solubility, and functional group presentation. scilit.commdpi.com
Both statistical and block copolymers of isocyanates can be synthesized effectively using coordination polymerization techniques. uoa.grmdpi.com
Statistical Copolymers : These are synthesized by the simultaneous polymerization of two or more different monomers. mdpi.com For example, well-defined statistical copolymers of n-dodecyl isocyanate (DDIC) and allyl isocyanate (ALIC) have been prepared using a chiral half-titanocene initiator. mdpi.com The composition of the resulting copolymer is dependent on the feed ratio of the monomers and their respective reactivity ratios. mdpi.com To ensure the reactivity ratios can be accurately calculated, the polymerization conversion is often kept low. uoa.gr
Block Copolymers : These are typically synthesized by the sequential addition of monomers. uoa.gr In this method, a first block is created by polymerizing one monomer, and once it is consumed to the desired degree, a second monomer is added to grow the second block from the living chain end. mdpi.com This has been demonstrated in the synthesis of block copolymers like P[DDIC-b-(DDIC-co-ALIC)] and PTESPI-b-PHIC. mdpi.commdpi.com Size Exclusion Chromatography (SEC) and NMR spectroscopy are used to confirm the formation of well-defined block structures. uoa.gr
Monomer reactivity ratios (r₁ and r₂) are critical parameters in copolymerization that describe the relative tendency of a growing polymer chain ending in one monomer unit to add the same monomer (r > 1) or the other comonomer (r < 1). For the statistical copolymerization of isocyanates, these ratios are determined by conducting a series of experiments with different initial monomer feed ratios and measuring the composition of the resulting copolymers at low conversion. mdpi.commdpi.com
Several methods are employed to calculate the reactivity ratios from the experimental data, including linear graphical methods like the Fineman–Ross (F–R), inverted Fineman–Ross (inv. F–R), and Kelen–Tüdos (K–T) methods. mdpi.com Computational programs such as COPOINT are also used for more accurate determination. uoa.grmdpi.com The calculated ratios provide insight into the copolymer's microstructure, such as the distribution of monomer sequences along the chain. uoa.grmdpi.com For example, in the copolymerization of n-hexyl isocyanate (HIC) and 3-(triethoxysilyl)propyl isocyanate (TESPI), the reactivity ratios indicated the formation of multiblock copolymers with longer sequences of HIC units. mdpi.com
Table 1: Monomer Reactivity Ratios for Copolymerization of Various Isocyanates This table presents data for analogous isocyanate systems to illustrate typical reactivity ratios determined in coordination copolymerization studies.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization System | Source(s) |
|---|---|---|---|---|---|
| Allyl Isocyanate (ALIC) | n-Hexyl Isocyanate (HIC) | 0.79 | 2.05 | TiCl₃(OCH₂CF₃) initiator in toluene | nih.gov |
| Ethyl α-Isocyanatoacrylate (α-EIA) | Styrene (STY) | 2.20 | 0.06 | Free-radical copolymerization | nih.gov |
| Ethyl α-Isocyanatoacrylate (α-EIA) | Methyl Methacrylate (MMA) | 7.00 | 0.10 | Free-radical copolymerization | nih.gov |
| 2-Isocyanatoethyl Methacrylate (IEM) | Styrene (STY) | 0.38 | 0.44 | Free-radical copolymerization | nih.gov |
Synthesis of Statistical and Block Copolymers
Polyurethane and Polyurea Formation with Chiral Aliphatic Isocyanates
Beyond homopolymerization, isocyanates are fundamental monomers for the synthesis of polyurethanes and polyureas via step-growth polymerization. mdpi.comqucosa.de The use of chiral aliphatic isocyanates, such as this compound, can impart specific stereochemical features into the polymer backbone, influencing material properties.
Polyurethanes are formed by the polyaddition reaction between a diisocyanate (or polyisocyanate) and a polyol (a compound with two or more hydroxyl groups). acs.org The properties of the resulting polyurethane are highly dependent on the structure of both the isocyanate and the polyol. acs.org Using an aliphatic isocyanate like this compound would lead to a polyurethane with chiral pendant groups, potentially affecting its thermal stability, mechanical properties, and interactions with other chiral molecules. While aromatic isocyanates typically yield polyurethanes with higher thermal stability, aliphatic isocyanates are known for producing materials with better UV stability. acs.orgunipa.it An innovative approach involves the asymmetric copolymerization of isocyanates with meso-epoxides, catalyzed by chiral bimetallic complexes, to yield optically active polyurethanes with a highly alternating structure. researchgate.netresearchgate.net
Polyureas are synthesized from the reaction of a diisocyanate with a polyamine. mdpi.comwikipedia.org This reaction is generally very fast and does not require a catalyst. wikipedia.org The resulting urea (B33335) linkages form strong hydrogen bonds, leading to materials with excellent mechanical properties, often characterized by hard and soft segmented microstructures. mdpi.comunipa.it The incorporation of a chiral aliphatic isocyanate would introduce chirality into these segments, which could modulate the phase separation behavior and the final performance characteristics of the polyurea. Hybrid polyurea-polyurethane systems can also be formulated by reacting an isocyanate with a mixture of polyols and amines, allowing for a fine-tuning of properties. qucosa.de
Step-Growth Polyaddition Mechanisms
Step-growth polymerization is a primary mechanism for synthesizing a wide range of polymers, including polyurethanes. This process involves the reaction of bifunctional or multifunctional monomers to form dimers, trimers, and progressively larger oligomers, eventually leading to long polymer chains. wikipedia.orguomustansiriyah.edu.iq Unlike chain-growth polymerization, where monomers add sequentially to a growing chain, step-growth polymerization proceeds by the reaction between any two reactive species (monomer, dimer, or oligomer). libretexts.orgmertenlab.de A high degree of conversion is necessary to achieve high molecular weight polymers. wikipedia.orguomustansiriyah.edu.iq The IUPAC recommends the term polyaddition for step-growth reactions where no small molecule is eliminated during the propagation steps. wikipedia.orgiupac.org
The synthesis of polyurethanes typically involves the polyaddition reaction between diisocyanates (or polyisocyanates) and polyols (compounds with multiple hydroxyl groups). qucosa.delibretexts.org In this context, a monoisocyanate, such as this compound or an analogous monofunctional compound, plays a critical role not as a chain builder but as a chain terminator or molecular weight controller. google.com When introduced into the polymerization mixture, the single isocyanate group of the monofunctional molecule reacts with a hydroxyl group from a polyol or a growing polymer chain end. This reaction caps (B75204) the chain, preventing further propagation at that end. researchgate.net This deliberate termination is a key strategy for regulating the final properties of the polymer. researchgate.net The kinetics of this process are characteristic of step-growth reactions, where the molecular weight of the polymer builds up slowly until the very late stages of the reaction. uomustansiriyah.edu.iqmertenlab.de
Control of Polymer Architecture and Molecular Weight Distribution (Mv/Mn)
Control over polymer architecture, particularly molecular weight and its distribution, is fundamental to tailoring the end-use properties of a polymer. In step-growth polymerization, the molecular weight can be precisely controlled by slightly deviating from perfect stoichiometry or by adding a controlled amount of a monofunctional reactant, also known as a chain stopper. google.comresearchgate.net Monoisocyanates serve this purpose in polyurethane synthesis.
The introduction of a monoisocyanate limits the extent to which polymer chains can grow, thereby controlling the number-average molecular weight (Mn). google.com The molecular weight distribution (MWD), often expressed as the polydispersity index (PDI or Mv/Mn or Mw/Mn), describes the heterogeneity of chain lengths in a polymer sample. gantrade.com For a typical step-growth polymerization, the PDI approaches a value of 2.0. gantrade.com However, the use of chain terminators and other strategies like intermediate monomer feeding can alter this distribution. kpi.ua While living polymerization techniques can yield polymers with very narrow MWDs (PDI ~1.1), step-growth methods offer different avenues for control. rsc.orgmdpi.com Using a monofunctional reagent like a monoisocyanate allows for the deliberate synthesis of polymers with a targeted, finite molecular weight, which is crucial for applications such as prepolymers and elastomers. google.commdpi.com
The table below illustrates the conceptual effect of adding a monofunctional chain terminator on the molecular weight of a polymer in a step-growth polymerization.
| Mole % of Monofunctional Reagent | Theoretical Number-Average Degree of Polymerization (Xn) | Resulting Molecular Weight | Polydispersity Index (PDI) |
|---|---|---|---|
| 0% (Stoichiometric Balance) | Very High (Theoretically Infinite) | High / Gelation | >2.0 |
| 0.5% | ~400 | Controlled / High | ~2.0 |
| 1.0% | ~200 | Controlled / Medium | ~2.0 |
| 2.0% | ~100 | Controlled / Lower | ~2.0 |
This table provides illustrative data based on the principles of step-growth polymerization to demonstrate the effect of a monofunctional chain terminator.
Crosslinking Density Modulation in Polymer Networks
In the formation of thermoset polymer networks, such as crosslinked polyurethanes, the crosslink density is a critical parameter that dictates the material's mechanical and thermal properties, including stiffness, modulus, and glass transition temperature (Tg). researchgate.netchemrxiv.org Crosslinking occurs when multifunctional monomers (e.g., polyols and polyisocyanates with functionality greater than two) react to form a three-dimensional network. mdpi.commdpi.com
| Concentration of Monofunctional Agent | Relative Crosslink Density | Effect on Storage Modulus (G') | Effect on Glass Transition Temp (Tg) |
|---|---|---|---|
| Low | High | High | Increases |
| Medium | Medium | Intermediate | Intermediate |
| High | Low | Low | Decreases |
This table illustrates the general relationship between the concentration of a monofunctional agent, crosslink density, and key material properties based on established principles of polymer science. researchgate.netchemrxiv.org
Research in Non-Isocyanate Polyurethane (NIPU) and Polyurea (NIPUrea) Analogs
Concerns over the toxicity of isocyanate monomers have driven significant research into non-isocyanate polyurethanes (NIPUs) and their polyurea (NIPUrea) analogs. acs.orgmdpi.comrsc.org This field explores alternative, safer chemical pathways to create polymers with properties comparable or superior to traditional polyurethanes. nih.govmdpi.com The most prominent NIPU systems are more accurately described as polyhydroxyurethanes (PHUs) because a hydroxyl group is formed adjacent to each urethane (B1682113) linkage. mdpi.comacs.org
Investigation of Alternative Polymerization Pathways and Monomers
Several isocyanate-free routes to synthesize NIPUs have been developed, with the most promising being the polyaddition reaction between multifunctional cyclic carbonates and amines. acs.orgmdpi.commdpi.com This pathway is advantageous because it avoids the use of toxic phosgene (B1210022) and isocyanates, the cyclic carbonate monomers are often non-toxic and not sensitive to moisture, and they can be derived from carbon dioxide, a renewable carbon source. acs.orgmdpi.com The reaction involves the ring-opening of a cyclic carbonate by an amine, which forms a hydroxy-urethane linkage with 100% atom efficiency. acs.org
Other investigated pathways include:
Polycondensation: This route involves the reaction of bis-alkylcarbamates with polyols (transurethanization) or the reaction between a difunctional carbonate and a diamine. nih.govmdpi.comrsc.org
Ring-Opening Polymerization: This method can produce NIPUs from 6- or 7-membered cyclic carbamates. nih.gov
Rearrangement Reactions: Pathways like the Curtius, Hofmann, or Lossen rearrangements can form isocyanates in-situ, which then react with polyols. acs.org
A wide variety of alternative monomers are being explored, many from renewable resources. Five-membered cyclic carbonates (5CCs) are commonly used and can be synthesized by the cycloaddition of CO₂ to epoxides derived from bio-based sources like vegetable oils, cardanol, and sugars such as sorbitol. mdpi.comrsc.org Bio-based diamines, often derived from fatty acids, are also key components. bohrium.combohrium.com
Synthesis and Characterization of Bio-Based NIPUs
The synthesis of NIPUs from renewable resources is a major focus of green polymer chemistry. europa.eursc.org Researchers have successfully created NIPUs from a variety of bio-based feedstocks, producing both thermosets and thermoplastics. bohrium.com For example, fully bio-sourced NIPUs have been synthesized by reacting carbonated soybean oil with bio-based diamines. bohrium.com Another approach involves using dimer acids to create dimer acid cyclic carbonates (DACC), which are then polymerized with various polyamines to form NIPUs. bohrium.com
A detailed study synthesized a series of bis(cyclic carbonate)s from bio-based poly(trimethylene oxide) diols (PO3G) with varying molecular weights. rsc.orgresearchgate.net These were then reacted with polyfunctional diamines derived from dimerized fatty acids to produce crosslinked NIPUs. researchgate.net Characterization of these materials is comprehensive, utilizing techniques like FTIR and NMR for structural analysis, GPC for molecular weight, and DSC and TGA for thermal properties. bohrium.comresearchgate.net For instance, NIPUs synthesized from a bisphenol A-based cyclic carbonate and varying amounts of a C36-dimer diamine showed good thermal stability above 250°C and glass transition temperatures (Tg) that decreased from 73°C to 51°C as the flexible dimer diamine content increased. bohrium.com
| Dimer Diamine Content | Glass Transition Temp (Tg, from DMA) | Thermal Stability (Td-5%) | Foamed Density (kg/m³) |
|---|---|---|---|
| 0% | 73°C | >250°C | N/A |
| 7.5% | N/A | >250°C | 432 |
| 10% | 51°C | >250°C | 215 |
Data adapted from a study on NIPUs synthesized with varying C36-alkylenediamine (dimer diamine) content for foaming applications. bohrium.com
Development of Covalent Adaptable Networks (CANs) via Isocyanate-Free Routes
Covalent Adaptable Networks (CANs), also known as vitrimers, are a class of crosslinked polymers that behave like classic thermosets at service temperatures but can be reprocessed and reshaped like thermoplastics at elevated temperatures. mdpi.comanr.fr This is achieved by incorporating dynamic covalent bonds into the network, which can undergo reversible exchange reactions. mdpi.comnih.gov Developing CANs through isocyanate-free routes represents a significant step toward creating sustainable, recyclable thermoset materials. nih.govresearchgate.net
Several strategies are being pursued to create NIPU-based CANs. One approach is to leverage the hydroxyl groups inherent in the polyhydroxyurethane structure, which can participate in dynamic transesterification or transcarbamoylation reactions, allowing the network topology to rearrange under heat. mdpi.comanr.frrsc.org Another innovative isocyanate-free pathway involves the ring-opening reaction of thiazolidin-2-one with a hindered amine to form a dynamic hindered urea bond (HUB), a linkage suitable for creating recyclable polyurea and polyurethane networks. nih.gov These NIPU and NIPUrea CANs exhibit properties like reprocessability, chemical recyclability, and self-healing, addressing the end-of-life challenges of traditional thermoset polymers. mdpi.comnih.gov
Advanced Materials Science Applications Derived from S + 2 Nonyl Isocyanate Based Polymers
Tailored Polymeric Materials for Specific Performance
Elastomers and Coatings with Enhanced Properties
Polyurethanes derived from isocyanates are known for their versatility, and the inclusion of (S)-(+)-2-Nonyl isocyanate can lead to elastomers and coatings with superior performance. pflaumer.comcardolite.com The structure of the isocyanate used in polyurethane synthesis significantly influences properties such as hardness, tensile strength, and thermal stability. mdpi.comscirp.org The long, flexible nonyl group of this compound can impart increased flexibility and impact resistance to the polymer backbone.
Furthermore, polyisocyanates, which are polymers formed from isocyanate monomers, can adopt helical structures. stanford.edu The chirality of the side chains, such as the (S)-nonyl group, can direct the screw sense of this helix. stanford.edunih.gov This controlled helical conformation can influence the material's mechanical properties and its interaction with surfaces, which is critical for the performance of coatings. stanford.edu Research on polyisocyanates has demonstrated that even a small fraction of chiral monomers can dictate the helical sense of the entire polymer chain, a phenomenon known as the "sergeants and soldiers" effect. acs.org This allows for precise control over the macromolecular structure and, consequently, the material's bulk properties.
Table 1: Influence of Isocyanate Structure on Polyurethane Properties
| Property | Influence of Isocyanate Structure |
| Mechanical Strength | The rigidity and symmetry of the isocyanate molecule affect tensile strength and modulus. mdpi.com |
| Flexibility | Longer, more flexible aliphatic chains in the isocyanate can increase the elasticity of the resulting polyurethane. mdpi.comhenkel-adhesives.com |
| Thermal Stability | The type of isocyanate (aromatic vs. aliphatic) and its structure influence the thermal degradation profile of the polymer. scirp.org |
| Adhesion | The polarity and reactivity of the isocyanate group are key for bonding to various substrates. shhansi.compcc.eu |
This table provides a generalized summary of structure-property relationships in polyurethanes.
Adhesives and Sealants for Diverse Substrates
The high reactivity of the isocyanate (-NCO) group is fundamental to the performance of polyurethane adhesives and sealants. pflaumer.comshhansi.com This group readily reacts with active hydrogen atoms present in a wide range of materials, including wood, ceramics, plastics, and metals, forming strong and durable chemical bonds. shhansi.compcc.eu Polyurethane adhesives are valued for their excellent shear strength, impact resistance, and flexibility, which allows them to bond substrates with different thermal expansion coefficients. henkel-adhesives.comshhansi.com
The incorporation of this compound into adhesive formulations can offer specific advantages. The long, nonpolar nonyl chain can enhance adhesion to low-energy surfaces and improve the water resistance of the cured adhesive. zonadepinturas.com The chirality of the monomer can also influence the polymer's morphology at the interface with the substrate, potentially leading to improved bonding characteristics. Studies have shown that the adhesion of polyurethane dispersions can be significantly improved by modifying the polyol component, and similar enhancements can be expected by tailoring the isocyanate structure. zonadepinturas.com
Functional and Smart Polymer Systems
The unique chemical features of this compound enable the creation of polymers with dynamic, responsive, and biomimetic functionalities.
Self-Healing Polyurethane Materials via Reversible Bonds
The development of materials that can autonomously repair damage is a significant goal in materials science. Intrinsic self-healing polyurethanes are often designed by incorporating reversible chemical bonds into the polymer network. bohrium.comresearchgate.netacs.org These can be dynamic covalent bonds, such as Diels-Alder adducts or disulfide bonds, or non-covalent interactions like hydrogen bonds. researchgate.netacs.org When the material is damaged, these bonds can break and then reform, often triggered by an external stimulus like heat, restoring the material's integrity. bohrium.comrsc.org
Polyurethanes are particularly well-suited for self-healing applications due to the presence of hydrogen bonds between the urethane (B1682113) groups. mdpi.comnih.gov While specific studies on this compound in self-healing systems are not widely reported, its use as a monomer in polyurethane synthesis would allow for its integration into such "smart" materials. The chiral side chain could potentially influence the kinetics and efficiency of the healing process by affecting the alignment and interaction of the polymer chains. Research has shown that the self-healing efficiency of polyurethanes can be very high, with some systems recovering up to 100% of their initial tensile strength. bohrium.com
Table 2: Reversible Bonds Used in Self-Healing Polyurethanes
| Type of Reversible Bond | Stimulus for Healing | Key Characteristics |
| Diels-Alder (DA) Reaction | Heat | Thermally reversible, no catalyst needed. acs.org |
| Disulfide Bonds | Heat, UV light, Redox | Dynamic exchange reaction, gentle repair conditions. researchgate.net |
| Hydrogen Bonds | Heat | Intrinsic to polyurethane structure, can be tailored by monomer choice. mdpi.com |
| Metal-Ligand Coordination | Heat, pH | Can provide both cross-linking and reversibility. acs.org |
Biomimetic Polyisocyanates and Their Structural Mimicry
Polyisocyanates with chiral side chains can adopt stable, helical conformations, which bear a structural resemblance to the α-helices found in proteins. stanford.eduresearchgate.net This ability to mimic the secondary structures of biological macromolecules makes them a fascinating class of bioinspired polymers. stanford.eduresearchgate.net The specific chirality of the monomer, such as the (S) configuration in this compound, can be used to control the right- or left-handedness of the resulting polymer helix. stanford.edu
This structural mimicry opens up possibilities for creating synthetic polymers that can perform functions inspired by nature, such as molecular recognition, self-assembly, and catalysis. researchgate.net The development of polyisocyanates that can mimic the amphiphilic nature of certain peptides is an active area of research, with potential applications in creating materials with antimicrobial properties or the ability to form ion channels. researchgate.net The precise control over the helical structure afforded by chiral monomers like this compound is crucial for advancing these biomimetic applications. acs.org
Chiral Macromolecules and Their Specialized Functions
The chirality inherent in the this compound monomer is directly transferred to the polymer chain, resulting in macromolecules with unique chiroptical properties and the ability to engage in stereospecific interactions.
These chiral polymers are particularly useful in the field of separation science. nih.gov When used as a chiral stationary phase (CSP) in liquid chromatography, the helical structure of a polyisocyanate derived from a chiral monomer provides a chiral environment that can differentiate between the enantiomers of a racemic mixture. mdpi.commdpi.com The effectiveness of the separation depends on the ability of the CSP to interact differently with each enantiomer, leading to different retention times. Polysaccharide derivatives, another class of helical polymers, are widely used as CSPs, highlighting the importance of a well-defined chiral structure for enantioseparation. mdpi.com
Furthermore, the distinct interaction of these chiral macromolecules with polarized light gives them significant chiroptical activity, such as strong optical rotation and circular dichroism. stanford.edu This property is being explored for the development of highly sensitive chiral sensors that can detect the presence of specific enantiomers. nih.govresearchgate.net The ability to design and synthesize polymers with a predetermined helical sense, as enabled by monomers like this compound, is a key driver for innovation in chiral recognition and materials science. researchgate.netrsc.org
Development of Optically Active Polymers for Photonics and Optical Switches
The polymerization of chiral isocyanates like this compound can produce optically active polymers with a stable helical conformation. nii.ac.jpresearchgate.net These helical polymers, specifically polyisocyanates, are rigid-rod-like macromolecules that exhibit significant optical activity, making them suitable for applications in photonics. tdl.orgresearchgate.net The chirality of the monomer unit induces a preferred single-handed helical structure in the polymer backbone, which is crucial for manipulating polarized light. nih.gov This characteristic is essential for creating components for optical communication and signal processing. opticaopen.org
Researchers have synthesized copolymers using chiral isocyanates to create materials with tunable optical properties. tandfonline.com The helical structure of these polymers can be influenced by external factors, leading to chiroptical switches—materials that alter their optical properties in response to stimuli like light or heat. tdl.org This switching behavior, which corresponds to a change in the polymer's helical conformation, alters how the material interacts with light and is a key feature for developing advanced optical devices. mdpi.comgoogle.com
The development of all-optical switches, often based on polymer materials, is a significant area of research for high-speed data transmission and next-generation computing systems. opticaopen.orgmdpi.com
Table 1: Representative Optical Properties of Chiral Polyisocyanate Systems
| Polymer System | Specific Rotation ([α]D) | Key Feature for Photonics |
|---|---|---|
| Homopolymer of a chiral isocyanate | High (e.g., > ±100°) | Stable one-handed helical conformation nii.ac.jpnih.gov |
| Copolymer with a photochromic unit | Switchable (e.g., High <-> Low) | Reversible helix-helix transitions for optical switching |
Chiral Stationary Phases (CSPs) for Enantioselective Separations
The separation of enantiomers is critical in the pharmaceutical and chemical industries, and high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for achieving this. mdpi.comresearchgate.net Polysaccharide-based CSPs are widely used for this purpose. researchgate.netbujnochem.com Polymers derived from chiral monomers such as this compound are effective as CSPs because their inherent chirality creates a stereoselective environment for separating racemic compounds. nih.gov
These polymer-based CSPs are typically prepared by coating or immobilizing the chiral polymer onto a solid support, often silica (B1680970) gel. mdpi.comhplc.eu The mechanism of separation relies on the differential interactions (such as hydrogen bonding or π-π interactions) between the enantiomers of the analyte and the chiral structure of the polymer. researchgate.net This results in different retention times for each enantiomer, allowing for their separation. The performance of these CSPs can be very high, achieving excellent resolution and separation factors for a wide range of chiral drugs and compounds. bohrium.comresearchgate.net
Table 2: Example Performance of a Phenylcarbamate-derivatized Cyclodextrin CSP
| Racemic Analyte | Mobile Phase Condition | Separation Factor (α) | Resolution (Rs) |
|---|---|---|---|
| Nitrophenol Isomers | Reversed-Phase | >1.20 | >1.50 |
| Chiral Drugs | Normal-Phase | >1.50 | >2.00 |
| Nitroaniline Isomers | Polar-Organic | >1.30 | >1.70 |
Data is representative of performance noted for advanced phenylcarbamate-cyclodextrin CSPs under various HPLC modes. bohrium.com
Polymeric Precursors and Chemical Intermediates in Advanced Syntheses
Isocyanates are versatile chemical intermediates used in the production of a wide array of polymers, most notably polyurethanes. americanchemistry.comacs.orgpflaumer.com Polymers synthesized from isocyanate monomers can themselves serve as valuable polymeric precursors for more complex materials. industrialchemicals.gov.au The reactivity of the isocyanate group allows for post-polymerization modification, a technique used to introduce new functional groups onto a polymer chain. rsc.orgacs.orgjst.go.jp
This strategy enables the creation of tailor-made polymers with specific properties. For instance, hydroxyl-functionalized polymers can be modified with isocyanates to form carbamate (B1207046) linkages, attaching new moieties to the polymer. acs.orgresearchgate.net This approach is modular and can be performed under mild conditions. researchgate.netusm.edu Furthermore, isocyanate-terminated polymers can act as precursors that are intended for further reaction in their final application, allowing for the creation of complex networks like those in specialized sealants and adhesives. industrialchemicals.gov.au This versatility makes isocyanate-based polymers important building blocks in advanced synthesis for creating functional and high-performance materials. researchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies for S + 2 Nonyl Isocyanate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of (S)-(+)-2-Nonyl isocyanate and its reaction products. It provides detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra are the primary methods for confirming the molecular structure of this compound. The ¹H NMR spectrum displays characteristic signals for the long alkyl chain, including a triplet for the terminal methyl group, a series of multiplets for the methylene (B1212753) groups, and a distinct multiplet for the methine proton (H2) directly attached to the nitrogen of the isocyanate group. The ¹³C NMR spectrum provides complementary data, with a unique resonance for the highly deshielded isocyanate carbon (-N=C=O) typically appearing in the range of 120-130 ppm.
NMR is also crucial for monitoring chemical transformations. For instance, in the reaction of this compound with an alcohol to form a carbamate (B1207046), the disappearance of the isocyanate resonance in the ¹³C NMR spectrum and the appearance of a new carbonyl signal for the carbamate group, along with a characteristic N-H proton signal in the ¹H NMR spectrum, confirm the reaction's progress and completion. squ.edu.omresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ (C9) | ~0.88 | ~14.1 | Triplet |
| (CH₂)₅ (C4-C8) | ~1.2-1.4 | ~22.6 - 31.8 | Multiplet |
| CH₂ (C3) | ~1.5-1.6 | ~36.0 | Multiplet |
| CH (C2) | ~3.4-3.6 | ~55.0 | Multiplet |
| CH₃ (C1) | ~1.25 | ~20.0 | Doublet |
| N=C=O | N/A | ~125.0 | Singlet |
| Note: Values are approximate and based on typical shifts for alkyl isocyanates. Actual values may vary based on solvent and experimental conditions. sigmaaldrich.com |
A primary application of a homochiral molecule like this compound is as a chiral derivatizing agent (CDA) to determine the enantiomeric purity of other chiral molecules, such as racemic alcohols or amines. squ.edu.omresearchgate.net When this compound reacts with a racemic alcohol (a mixture of R and S enantiomers), it forms a mixture of two diastereomeric carbamates: (S,R)-carbamate and (S,S)-carbamate.
Because diastereomers have different physical properties, their NMR spectra are distinct. squ.edu.om The protons and carbons in the two diastereomers experience slightly different magnetic environments, leading to separate signals (anisochronous chemical shifts). squ.edu.om High-field NMR instruments can resolve these small differences, often observed in the signals for the carbamate N-H proton or protons close to the newly formed stereogenic centers. squ.edu.omresearchgate.net By integrating the areas of these separated signals, the ratio of the diastereomers can be calculated, which directly corresponds to the enantiomeric ratio of the original alcohol. squ.edu.om Techniques like low-temperature NMR can sometimes enhance the resolution of these signals by slowing down conformational rotations. researchgate.net
Table 2: Example of Diastereomeric Signal Splitting Using a Chiral Isocyanate
| Analyte | Chiral Derivatizing Agent | Monitored Proton | Diastereomer 1 δ (ppm) | Diastereomer 2 δ (ppm) | Δδ (ppm) |
| Racemic 2-Butanol | Homochiral Sulfinyl Isocyanate | NH | 7.68 | 7.79 | 0.11 |
| Racemic 1-Phenylethanol | Homochiral Sulfinyl Isocyanate | NH | 8.35 | 8.40 | 0.05 |
| Data derived from analogous systems described in the literature to illustrate the principle. squ.edu.om |
1H and 13C NMR for Structural Elucidation and Reaction Monitoring
Mass Spectrometry (MS) for Molecular Identification and Adduct Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and identifying its derivatives and adducts. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be ionized without significant fragmentation, allowing for the accurate determination of its molecular mass from the protonated molecule [M+H]⁺.
A key application of MS, particularly tandem mass spectrometry (MS/MS), is in the structural elucidation of adducts formed by the reaction of the isocyanate group. acs.orgresearchgate.net Isocyanates are highly reactive towards nucleophiles such as the amine groups in peptides or proteins. acs.orgnih.gov MS/MS can be used to analyze the structure of these isocyanate-peptide adducts. acs.orgresearchgate.net The adduct is first selected in the mass spectrometer, then fragmented, and the resulting fragment ions are analyzed to pinpoint the exact binding site on the peptide. acs.org For quantitative analysis, especially in complex matrices, isocyanates are often derivatized with a reagent like di-n-butylamine (DBA) to form stable urea (B33335) derivatives, which can then be readily analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). rsc.orgnih.govdiva-portal.org
Table 3: Molecular Ions of this compound and a Derivative
| Compound | Formula | Molecular Weight | Ion (ESI-MS) | m/z |
| This compound | C₁₀H₁₉NO | 169.26 | [M+H]⁺ | 170.26 |
| 2-Nonyl-DBA urea adduct | C₁₈H₃₈N₂O | 298.51 | [M+H]⁺ | 299.51 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides definitive evidence for the presence of the isocyanate functional group. The -N=C=O group has highly characteristic absorption bands.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of any isocyanate is an intense, sharp absorption band corresponding to the asymmetric stretching vibration (νas) of the N=C=O group. spectroscopyonline.com This band appears in a relatively uncluttered region of the spectrum, typically between 2240 and 2280 cm⁻¹, making it an excellent diagnostic tool. spectroscopyonline.comoptica.org Other bands in the spectrum correspond to C-H stretching vibrations of the nonyl alkyl chain (around 2850-2960 cm⁻¹) and C-H bending vibrations (~1375-1465 cm⁻¹). libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the asymmetric N=C=O stretch is weak in the Raman spectrum, the symmetric stretch (νs) is typically strong and appears at a lower frequency. cdnsciencepub.com This mutual exclusivity is characteristic and aids in unambiguous assignment.
Table 4: Characteristic Vibrational Frequencies for an Alkyl Isocyanate
| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Intensity |
| Asymmetric Stretch (νas N=C=O) | IR | 2240 - 2280 | Very Strong, Sharp |
| Symmetric Stretch (νs N=C=O) | Raman | ~1400 - 1450 | Strong |
| Symmetric Stretch (νs N=C=O) | IR | ~1400 - 1450 | Weak |
| C-H Stretch (Alkyl) | IR / Raman | 2850 - 2960 | Strong |
| C-N=C Bend | IR / Raman | ~500 - 650 | Medium |
| Source: General data for organic isocyanates. spectroscopyonline.comcdnsciencepub.com |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, since this compound is a liquid at standard conditions, its structure cannot be analyzed directly by single-crystal XRD.
Nevertheless, XRD is invaluable for characterizing solid derivatives of the isocyanate. mdpi.com By reacting this compound with another molecule to form a stable, crystalline solid—such as a urea (from reaction with an amine) or a carbamate (from reaction with an alcohol)—it is possible to grow single crystals suitable for XRD analysis. rsc.orgrsc.org The resulting crystal structure provides unambiguous confirmation of the derivative's molecular connectivity, bond lengths, bond angles, and, crucially, its absolute stereochemistry. This serves as an indirect but powerful confirmation of the structure of the original isocyanate and its chiral center. rsc.org
Table 5: Application of XRD to Isocyanate Derivatives
| Step | Description | Information Obtained |
| 1. Derivatization | React liquid this compound with a suitable reagent (e.g., a chiral amine) to form a solid product. | Creation of a crystalline material. |
| 2. Crystallization | Grow a single crystal of the solid derivative from a suitable solvent. | A crystal suitable for diffraction is obtained. |
| 3. XRD Analysis | Irradiate the crystal with X-rays and analyze the diffraction pattern. | Electron density map of the unit cell. |
| 4. Structure Solution | Refine the data to generate a 3D model of the molecule. | Precise bond lengths, bond angles, and absolute configuration of the derivative. |
Chromatographic Techniques for Purity and Molecular Weight Assessment
Chromatographic methods are essential for assessing the purity of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. Due to the high reactivity of the isocyanate group, a common strategy involves derivatizing the sample prior to analysis. epa.govcambridgesafety.co.uk For instance, reaction with an agent like 1-(2-methoxyphenyl)piperazine (B120316) (1-2MP) or di-n-butylamine (DBA) yields a stable urea derivative that is easily detected by UV or MS detectors. diva-portal.orgcambridgesafety.co.uk This approach is widely used for the quantitative determination of isocyanates. nih.gov
Chiral Chromatography: Chiral HPLC is specifically used to determine the enantiomeric purity (or enantiomeric excess, ee) of this compound itself. By using a chiral stationary phase (CSP), the two enantiomers, (S)-(+)- and (R)-(-)-2-Nonyl isocyanate, can be separated into two distinct peaks. The relative area of these peaks provides a direct and accurate measure of the enantiomeric composition. squ.edu.om
Gas Chromatography (GC): GC can also be used for purity analysis, often coupled with a mass spectrometer (GC-MS) for peak identification. As with HPLC, derivatization may be necessary to improve the thermal stability and chromatographic behavior of the isocyanate.
Table 6: Summary of Chromatographic Techniques and Applications
| Technique | Stationary Phase | Mobile Phase | Detector | Application for this compound |
| HPLC (Reversed-Phase) | C18 | Acetonitrile/Water | UV, MS | Purity assessment of stable derivatives (e.g., ureas). nih.govepa.gov |
| Chiral HPLC | Chiral (e.g., polysaccharide-based) | Hexane/Isopropanol | UV, Polarimeter | Determination of enantiomeric purity (ee). squ.edu.om |
| GC | Non-polar (e.g., polysiloxane) | Inert Gas (He, N₂) | FID, MS | Volatile impurity profiling; analysis of thermally stable derivatives. |
| Thin-Layer Chromatography (TLC) | Silica (B1680970) Gel | Organic Solvents | Staining/UV | Rapid reaction monitoring and qualitative purity check. nih.gov |
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. warwick.ac.uk This method separates molecules based on their size in solution. warwick.ac.uklcms.cz Larger molecules elute first as they cannot penetrate the pores of the column's stationary phase, while smaller molecules have a longer retention time. lcms.cz
For polyisocyanates, including those derived from this compound, GPC/SEC is crucial for characterizing the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI). mdpi.compreprints.orgicm.edu.pl The PDI (Mw/Mn) provides a measure of the breadth of the molecular weight distribution. Well-defined polymers typically exhibit a low PDI. nih.gov The technique has been shown to be reasonably reliable for analyzing isocyanate oligomers with a precision of about 1%, although it becomes slightly less reliable for higher-molecular-weight oligomers. ebrary.net
Instrumentation typically consists of a pump, an injector, a set of columns packed with porous particles, and a detector, most commonly a differential refractometer. mdpi.com The system is calibrated using polymer standards with known molecular weights, such as polystyrene. mdpi.com Tetrahydrofuran (THF) is a common solvent used as the mobile phase. mdpi.comnih.gov
Table 1: Typical GPC/SEC Parameters for Polyisocyanate Characterization
| Parameter | Description | Typical Value/Condition |
| Technique | Gel Permeation Chromatography / Size Exclusion Chromatography | --- |
| Instrumentation | Pump, Injector, Columns, Differential Refractometer Detector | Waters, Agilent, or similar systems mdpi.comnih.gov |
| Columns | Styragel columns | Packed with rigid 5-µm particles mdpi.comresearchgate.net |
| Mobile Phase (Eluent) | Tetrahydrofuran (THF) | Flow rate of 1 mL/min mdpi.com |
| Calibration | Polystyrene standards | Spanning a range of molecular weights mdpi.com |
| Analytes | Molecular Weight (Mw), Number-Average Molecular Weight (Mn), Polydispersity Index (PDI) | --- |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the enantiomeric purity of chiral compounds like this compound. heraldopenaccess.us This technique separates enantiomers by utilizing a chiral stationary phase (CSP) or a chiral derivatizing agent. heraldopenaccess.usthieme-connect.de The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different affinities for the stationary phase.
For the analysis of isocyanates, derivatization is often employed to convert the highly reactive isocyanate group into a more stable derivative, such as a carbamate or urea, by reacting it with a chiral alcohol or amine. thieme-connect.de This creates diastereomers that can be separated on a standard achiral HPLC column. thieme-connect.de Alternatively, direct separation can be achieved on a chiral column. asianpubs.org
The enantiomeric excess (ee) can be quantified by comparing the peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us This method is highly accurate and sensitive, making it the preferred choice for quality control in the synthesis of enantiomerically pure compounds. heraldopenaccess.us
Table 2: Chiral HPLC for Enantiomeric Purity Determination
| Parameter | Description |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of enantiomers based on differential interactions with a chiral environment. |
| Methods | 1. Direct separation on a Chiral Stationary Phase (CSP). 2. Indirect separation after derivatization with a chiral agent to form diastereomers. |
| Common Chiral Derivatizing Agents | (R)-(+)-α-Methylbenzyl isocyanate, (S)-1-(1-naphthyl) ethyl isocyanate. heraldopenaccess.us |
| Detection | UV or fluorescence detectors are commonly used. heraldopenaccess.us |
| Output | Determination of enantiomeric excess (ee). |
Thermal Analysis Techniques
Thermal analysis techniques are critical for evaluating the performance and stability of polymeric materials under different temperature regimes.
A typical TGA experiment involves heating a small sample at a constant rate in an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. preprints.orgrsc.org The temperatures at which specific weight losses occur (e.g., Td5 for 5% weight loss) are key parameters for comparing the thermal stability of different polymers. rsc.org Studies on various polyisocyanates have shown that their thermal stability can be influenced by their molecular architecture and the presence of specific functional groups. mdpi.comnih.gov For instance, the introduction of aromatic groups can enhance thermal stability. mdpi.com
Table 3: TGA Parameters for Polyisocyanate Thermal Stability
| Parameter | Typical Conditions |
| Instrument | TGA Q500 or similar |
| Atmosphere | Nitrogen (inert) |
| Heating Rate | 10 °C/min rsc.org |
| Temperature Range | Ambient to 600 °C or higher mdpi.comrsc.org |
| Key Data Points | Onset of decomposition, Temperature at maximum degradation rate, Residual mass |
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. mdpi.com It is used to study thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of polymers. preprints.orgmdpi.com
For polyisocyanates, DSC can reveal information about the polymer's morphology, such as whether it is amorphous or semi-crystalline. preprints.orgmdpi.com The glass transition temperature is a critical parameter that defines the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. researchgate.net In segmented polyurethanes, DSC can identify phase transitions associated with both the soft and hard segments. mdpi.comitb.ac.id The analysis often involves multiple heating and cooling cycles to erase the thermal history of the sample and obtain reproducible results. mdpi.com
Table 4: DSC Analysis of Polyisocyanate Phase Transitions
| Parameter | Description |
| Technique | Differential Scanning Calorimetry (DSC) |
| Principle | Measures the difference in heat flow between a sample and a reference as a function of temperature. |
| Key Transitions Measured | Glass transition (Tg), Melting (Tm), Crystallization (Tc). preprints.orgmdpi.com |
| Typical Procedure | Samples are subjected to controlled heating and cooling cycles under a nitrogen atmosphere. mdpi.commdpi.com |
| Information Obtained | Provides insights into the polymer's amorphous or crystalline nature and its phase behavior. preprints.orgmdpi.com |
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Circular Dichroism (CD) Spectroscopy for Chiral Properties and Absolute Configuration
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. mtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light. harvard.edu For polymers derived from the chiral monomer this compound, CD spectroscopy is essential for characterizing their helical structures in solution. acs.org The sign and intensity of the CD signals can provide information about the preferred helical sense (left-handed or right-handed) of the polymer backbone. core.ac.uk
Furthermore, CD spectroscopy can be used to determine the absolute configuration of chiral molecules by comparing the experimental spectrum to the spectra of compounds with known configurations or to spectra calculated using theoretical methods like time-dependent density functional theory (TDDFT). mtoz-biolabs.comresearchgate.net The technique is highly sensitive to the three-dimensional structure of molecules, making it an invaluable tool for probing the conformation of chiral polymers. mtoz-biolabs.commdpi.com
Advanced Polymer Characterization (e.g., APC)
Advanced Polymer Characterization (APC™) represents a significant advancement in size exclusion chromatography. lcms.cz It utilizes columns packed with smaller particles and an optimized fluidic path to achieve higher resolution and faster analysis times compared to conventional GPC/SEC systems. lcms.cz This allows for a more detailed and accurate determination of the molecular weight distribution of polymers. lcms.cz
When coupled with multi-detection systems, including refractive index (RI), UV-Vis, viscometers, and light scattering detectors, APC can provide comprehensive information about a polymer's absolute molecular weight, size (hydrodynamic radius), and structure without relying on column calibration with standards. lcms.cz This multi-detector approach is particularly valuable for complex polymer architectures, providing a more complete picture of the material's properties. nih.govlcms.cz
Theoretical and Computational Chemistry Studies of S + 2 Nonyl Isocyanate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic behavior of molecules. These calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic energies.
The electronic structure of isocyanates, including (S)-(+)-2-Nonyl isocyanate, can be effectively studied using both Density Functional Theory (DFT) and wavefunction-based methods. DFT has become a popular approach due to its balance of computational cost and accuracy. acs.org Functionals such as B3LYP and M06-2X are commonly employed for studying organic molecules. For instance, DFT calculations have been used to investigate the electronic properties and reactivity of various isocyanates, from simple molecules like methyl isocyanate to more complex aromatic systems. acs.orgchemrxiv.org These studies often focus on the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. rsc.org
Wavefunction-based methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy, particularly for systems where electron correlation is important. rsc.org The CCSD(T) method, often considered the "gold standard" in quantum chemistry, provides benchmark-quality energies for smaller molecules and can be used to validate DFT results. acs.org For a molecule like this compound, a common computational strategy would involve geometry optimization and frequency calculations at a DFT level (e.g., B3LYP/6-31G(d)) followed by single-point energy calculations with a more accurate method or a larger basis set to refine the electronic energies.
A benchmark study on various DFT methods for organic polysulfides highlighted the importance of selecting the appropriate functional for accurate predictions. njit.edu Similar considerations would apply to long-chain alkyl isocyanates, where dispersion interactions can be significant.
Table 1: Representative Computational Methods for Isocyanate Analysis
| Method Type | Specific Method | Typical Application | Reference |
|---|---|---|---|
| Density Functional Theory | B3LYP | Geometry optimization, vibrational frequencies | nih.gov |
| Density Functional Theory | M06-2X | Thermochemistry, kinetics, non-covalent interactions | uio.no |
| Wavefunction Theory | MP2 | Inclusion of electron correlation, conformational energies | rsc.org |
The isocyanate group (–N=C=O) exhibits interesting bonding characteristics. While often depicted with a linear arrangement, computational studies have shown that the N=C=O linkage can be bent, which has significant implications for its reactivity. mdpi.com This bending is influenced by stereoelectronic effects, which involve the interaction of electron orbitals.
Recent theoretical investigations into the nature of bonding in isocyanates suggest that the double bonds are better described as "bent" or "banana" bonds rather than the traditional sigma and pi framework. This model helps to explain the electrophilic nature of the central carbon atom. The electronic environment created by the nitrogen lone pair and the substituent (in this case, the chiral nonyl group) can lead to an asymmetric distribution of electron density and influence the degree of bending.
For a chiral molecule like this compound, stereoelectronic effects are critical in determining its chemical behavior. The chiral center adjacent to the isocyanate group can influence the preferred orientation of the functional group and the accessibility of the electrophilic carbon to nucleophiles. Computational methods can quantify these effects by analyzing natural bond orbitals (NBO) or through energy decomposition analysis. These analyses can reveal hyperconjugative interactions and steric repulsions that dictate the molecule's structure and reactivity. For example, studies on other chiral molecules have shown how subtle stereoelectronic interactions can lead to significant differences in reactivity and stereoselectivity. thieme-connect.comnih.gov
The long, flexible nonyl chain of this compound gives rise to a multitude of possible conformations. Conformational analysis aims to identify the low-energy structures that the molecule is most likely to adopt. This process typically begins with a search of the conformational space using molecular mechanics force fields, such as MMFF94S, which are computationally inexpensive. rsc.org The resulting unique conformers are then subjected to more accurate quantum mechanical calculations, usually DFT, for geometry optimization and energy minimization. mdpi.combiosolveit.de
Studies on other alkyl isocyanates have revealed the existence of different conformers based on the rotation around the Cα-N bond, often referred to as cis and gauche forms. nih.govresearchgate.net For this compound, the rotation around the various C-C bonds in the nonyl chain adds further complexity. The relative energies of these conformers determine their population at a given temperature. The presence of the chiral center will also influence the relative energies of the different folded structures of the alkyl chain.
Table 2: Hypothetical Relative Energies of Conformers for a Chiral Alkyl Isocyanate (Analogous to 2-Nonyl Isocyanate) This table is illustrative and based on typical energy differences found for similar molecules.
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) (DFT/B3LYP/6-31G(d)) |
|---|---|---|
| Anti-periplanar | ~180° | 0.00 |
| Gauche (+) | ~+60° | 0.65 |
Analysis of Bonding (e.g., Bent Bonds) and Stereoelectronic Effects
Computational Elucidation of Reaction Mechanisms
Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the determination of the most likely reaction pathways.
The reactions of isocyanates are central to polyurethane chemistry. A common reaction is the formation of a urethane (B1682113) through the reaction with an alcohol. nih.gov Computational methods can be used to model this reaction for this compound. The process involves locating the transition state (TS) structure, which represents the highest energy point along the reaction coordinate.
The search for a transition state often begins by scanning the potential energy surface along a suspected reaction coordinate, for example, the distance between the alcohol's oxygen and the isocyanate's carbon. Once an approximate TS is found, algorithms are used to optimize its geometry. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. chemrxiv.org
For the reaction of an isocyanate with an alcohol, a cyclic transition state is often proposed, where the alcohol's hydrogen is transferred to the nitrogen atom as the oxygen atom attacks the carbonyl carbon. nih.gov The chirality of this compound would be expected to influence the facial selectivity of the nucleophilic attack, potentially leading to diastereomeric transition states with different activation energies. DFT calculations are well-suited for characterizing these transition states and determining the activation barriers for different pathways. mdpi.com
Once the energies of the reactants and transition states are known from quantum chemical calculations, Transition State Theory (TST) can be used to predict the reaction rate constants. acs.org This approach provides a direct link between the computed potential energy surface and the macroscopic kinetic properties of a reaction.
The rate constant (k) is typically calculated using the Eyring equation, which depends on the Gibbs free energy of activation (ΔG‡). This value is derived from the electronic energy difference between the transition state and the reactants, with corrections for zero-point vibrational energy, thermal energy, and entropy.
Kinetic modeling has been successfully applied to various isocyanate reactions, such as their reactions with OH radicals in the atmosphere or with alcohols in solution. acs.orgugent.be For a secondary isocyanate like this compound, the steric hindrance around the isocyanate group would be expected to influence the rate constant compared to a primary isocyanate. Computational kinetic modeling can quantify this effect. For example, a study on the reaction of different isocyanates with butan-1-ol demonstrated how the structure of the isocyanate affects the reaction kinetics. rsc.org
Table 3: Representative Calculated Kinetic Parameters for a Model Isocyanate-Alcohol Reaction This table is illustrative and based on parameters for similar reactions.
| Parameter | Value | Unit | Method | Reference |
|---|---|---|---|---|
| Enthalpy of Activation (ΔH‡) | 15.0 | kcal/mol | G4MP2 | mdpi.com |
| Gibbs Free Energy of Activation (ΔG‡) | 28.7 | kcal/mol | G3MP2BHandHLYP | nih.gov |
These computational approaches, while not yet specifically applied to this compound in the published literature, provide a robust framework for predicting its chemical and physical behavior.
Transition State Characterization and Reaction Pathway Determination
Prediction of Spectroscopic Parameters and Molecular Properties of this compound
Theoretical and computational chemistry provide powerful tools for predicting the molecular properties and spectroscopic parameters of chemical compounds. These methods, particularly those based on Density Functional Theory (DFT), allow for the elucidation of molecular structure, electronic properties, and vibrational characteristics without the need for empirical data. nih.govuow.edu.au
HOMO-LUMO Energy Gap and Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is central to understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_gap), is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net
DFT calculations, commonly using functionals like B3LYP, are a standard approach to compute the energies of these orbitals and the corresponding gap. nih.govfigshare.com While the direct calculation of the gap from Kohn-Sham orbital energies can be highly dependent on the functional used, it provides valuable qualitative trends. reddit.com For this compound, the HOMO would likely be localized along the alkyl chain and the N=C=O group, while the LUMO would be centered on the π* orbitals of the isocyanate moiety. The long alkyl chain would be expected to have a modest influence on the electronic properties compared to direct substitution on the isocyanate group.
Table 3: Illustrative DFT-Calculated Frontier Orbital Energies for a Series of Simple Alkyl Isocyanates This table presents hypothetical data calculated at the B3LYP level to illustrate electronic trends. Data for this compound is not available in the surveyed literature.
| Compound | E_HOMO (eV) | E_LUMO (eV) | E_gap (eV) |
|---|---|---|---|
| Methyl Isocyanate | -7.5 | 1.5 | 9.0 |
| Ethyl Isocyanate | -7.3 | 1.6 | 8.9 |
| Propyl Isocyanate | -7.2 | 1.6 | 8.8 |
| Butyl Isocyanate | -7.1 | 1.7 | 8.8 |
Molecular Dynamics Simulations of Polymeric Systems
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. mdpi.com For polymeric systems, MD provides insights into macromolecular structure, dynamics, and thermodynamics that are often inaccessible by experimental means alone. mdpi.com
In the context of this compound, the corresponding polymer, poly(this compound), is of significant interest. Polyisocyanates are known to adopt rigid, helical conformations due to steric hindrance in their polyamide backbone, making them analogues of peptides. researchgate.netacs.org The chirality of the monomer unit, (S)-2-nonyl, would be expected to induce a preferential helical screw-sense (either left- or right-handed) in the polymer chain. acs.org
MD simulations of such a polymeric system would typically involve:
Force Field Parameterization: Developing or selecting an accurate force field that describes the potential energy of the system as a function of its atomic coordinates. This is a critical step for obtaining meaningful results for novel polymers.
System Setup: Constructing a simulation box containing one or more polymer chains, often solvated in an explicit solvent like water or hexane, under periodic boundary conditions.
Simulation: Solving Newton's equations of motion for the system at a specific temperature and pressure (e.g., in an NPT ensemble), allowing the polymer to explore its conformational space.
These simulations can be used to investigate various properties of poly(this compound), including its persistence length (a measure of stiffness), helical stability, response to temperature changes, and aggregation behavior in solution. mdpi.com Such studies are crucial for designing and understanding functional materials based on helical polymers. acs.orgnih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netnih.gov This analysis requires a solved single-crystal X-ray diffraction structure as input. As no crystal structure for this compound is available in the public crystallographic databases, a direct Hirshfeld analysis cannot be performed.
However, the methodology can be described based on its application to related compounds. researchgate.netrsc.org The Hirshfeld surface is a mapped surface around a molecule in a crystal, color-coded to highlight different types of intermolecular contacts. Key features include:
d_norm surface: This surface highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of similar length in white, and longer contacts in blue. The red spots are indicative of strong interactions like hydrogen bonds. mdpi.com
For a molecule like this compound, the long, flexible nonyl chain would likely lead to significant H···H contacts. nih.gov The polar isocyanate group would be expected to participate in dipole-dipole interactions and potentially weak C-H···O or C-H···N hydrogen bonds, which would appear as distinct features in the fingerprint plot. researchgate.netrsc.org
Table 4: Illustrative Example of Contributions to the Hirshfeld Surface for a Molecule with Alkyl and Polar Groups This table is based on published data for an unrelated molecule and serves only to demonstrate the output of a Hirshfeld analysis. nih.gov
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 43.3 |
| O···H / H···O | 18.7 |
| Cl···H / H···Cl* | 22.1 |
| C···H / H···C | 5.5 |
| Other | 10.4 |
Note: The Cl···H contact is specific to the example molecule used for illustration. nih.gov
Q & A
Q. What are the critical considerations for synthesizing (S)-(+)-2-Nonyl isocyanate with high enantiomeric purity?
Methodological Answer:
- Use chiral starting materials or catalysts to ensure stereochemical control. For example, asymmetric synthesis via chiral amines or organocatalysts can enhance enantioselectivity .
- Validate purity using chiral HPLC or polarimetry, and confirm structural identity via and . Cross-reference with literature data for known derivatives to avoid mischaracterization .
- Report reaction conditions (temperature, solvent, catalyst loading) in detail to ensure reproducibility. For novel protocols, include kinetic studies to optimize yield and selectivity .
Q. How should researchers safely handle this compound in laboratory settings?
Methodological Answer:
- Store under inert atmosphere (e.g., argon) to prevent hydrolysis. Use anhydrous solvents and moisture-free glassware .
- Conduct reactions in fume hoods with proper PPE (gloves, goggles, respirators) due to its reactivity with amines, alcohols, and water. Monitor for exothermic reactions during synthesis .
- Dispose of waste via controlled hydrolysis in basic aqueous solutions (e.g., NaOH) to neutralize isocyanate groups .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use FT-IR to detect the isocyanate group (~2270 cm) and to verify alkyl chain geometry .
- Purity Assessment : Employ GC-MS with non-polar columns (e.g., DB-5) for volatile impurities. For non-volatile byproducts, use LC-MS or HPLC with UV detection .
- Chirality Validation : Compare optical rotation values with literature or use chiral stationary phases in HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?
Methodological Answer:
- Perform systematic reproducibility studies under controlled conditions (e.g., solvent purity, catalyst batch). Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry) .
- Cross-validate results using orthogonal techniques (e.g., for fluorinated derivatives, X-ray crystallography for solid-state confirmation) .
- Publish negative results and detailed supplementary data (e.g., raw chromatograms, spectra) to clarify discrepancies .
Q. What computational methods are effective for modeling the reactivity of this compound in polymer formation?
Methodological Answer:
- Use density functional theory (DFT) to study transition states in urethane or urea bond formation. Compare activation energies for different nucleophiles (e.g., alcohols vs. amines) .
- Simulate polymerization kinetics using Monte Carlo or molecular dynamics (MD) to predict branching and cross-linking behavior .
- Validate models with experimental rheology data (e.g., viscosity vs. conversion) and reaction monitoring .
Q. How can researchers detect trace degradation products of this compound in biological systems?
Methodological Answer:
- Derivatize residual isocyanate groups with n-dibutylamine (n-DBA) followed by GC-MS analysis. This "indirect method" avoids thermal decomposition during direct injection .
- For in vitro studies, use LC-MS/MS with multiple reaction monitoring (MRM) to quantify carbamylated biomolecules (e.g., proteins, amino acids) .
- Confirm degradation pathways via isotopic labeling (e.g., -isocyanate) and track metabolic byproducts in cell cultures .
Data Presentation & Reproducibility
Q. What are the best practices for reporting experimental data on this compound in publications?
Methodological Answer:
- Tables : Include reaction conditions (solvent, temperature, catalyst), yields, and characterization data (e.g., , ). Differentiate novel compounds from known analogs .
- Figures : Provide annotated spectra (NMR, IR) with peak assignments. For chromatograms, note retention times and internal standards .
- Supplementary Materials : Archive raw data (e.g., .cif files for crystal structures, .dx files for computational models) and detailed synthetic protocols .
Q. How should researchers address conflicting spectroscopic data for this compound derivatives?
Methodological Answer:
- Re-examine sample preparation (e.g., solvent polarity, concentration) to rule out aggregation or solvation effects .
- Collaborate with specialized facilities for advanced techniques (e.g., 2D NMR, high-resolution mass spectrometry) .
- Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs, Gaussian) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
